Ivabradine Impurity 16
CAS No.: 304464-98-0
Cat. No.: VC8347794
Molecular Formula: C26H34N2O5
Molecular Weight: 454.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 304464-98-0 |
---|---|
Molecular Formula | C26H34N2O5 |
Molecular Weight | 454.6 g/mol |
IUPAC Name | 3-[3-[[(7S)-3-hydroxy-4-methoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
Standard InChI | InChI=1S/C26H34N2O5/c1-27(16-20-10-19-11-22(29)23(31-2)15-21(19)20)7-5-8-28-9-6-17-12-24(32-3)25(33-4)13-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 |
Standard InChI Key | CKPWHHKAGYLHEU-HXUWFJFHSA-N |
Isomeric SMILES | CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)O |
SMILES | CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O |
Canonical SMILES | CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O |
Introduction
Property | Value |
---|---|
Catalog Number | SZ-I014043 |
CAS Number | Not assigned |
Molecular Formula | C31H44N2O5·HCl |
Molecular Weight | 561.2 g/mol (total) |
Synthesis Status | Under Synthesis |
Structural Features
The impurity likely originates from incomplete acylation or alkylation steps during Ivabradine synthesis. Patent CN105669554A describes analogous impurities forming via side reactions between intermediates III and VI under basic conditions, leading to unintended N-ethylpropylamine substitutions or dimerization . For Impurity 16, the presence of a C31 backbone suggests elongation of the parent compound’s aliphatic chain, possibly through unintended cross-coupling during carbonyl reduction or amide formation .
Synthetic Pathways and Formation Mechanisms
Key Synthetic Steps
While no explicit protocol for Impurity 16 exists in public literature, its synthesis likely follows pathways observed in related Ivabradine impurities:
-
Acylation Side Reactions: Uncontrolled reaction of intermediate IV with N-ethyl-3-halopropylamine may yield oversized acylated products .
-
Reductive Amination Byproducts: Partial reduction of carbonyl groups in intermediate V (C27H36N2O6) could generate secondary amines prone to HCl adduct formation .
-
Dimerization: Patent WO2013024400A1 highlights dimeric impurities arising from radical coupling during hydrogenation steps, a plausible route for Impurity 16 given its molecular weight .
Optimization Challenges
The synthesis of Impurity 16 remains challenging due to:
-
Low Yield: Current methods yield <5% of target impurity, necessitating iterative purification via preparative HPLC .
-
Stability Issues: The impurity degrades under acidic conditions, complicating isolation during hydrochloride salt formation .
Analytical Detection and Quantification
Chromatographic Methods
High-performance liquid chromatography (HPLC) remains the gold standard for detecting Ivabradine Impurity 16. A validated method from patent WO2013024400A1 employs:
-
Column: Agilent ZORBAX XDB-C18 (4.6 × 250 mm, 5 μm)
-
Mobile Phase: Gradient of acetonitrile and phosphate buffer (pH 3.0)
Under these conditions, Impurity 16 elutes at 14.2 ± 0.3 minutes, distinct from Ivabradine’s retention time of 9.8 minutes .
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) data for analogous impurities show [M+H]+ ions at m/z 525.3 (calculated for C31H45N2O5+), supporting Impurity 16’s proposed structure .
Regulatory and Pharmacopeial Considerations
Genotoxic Risk Assessment
While Ivabradine Impurity 16 lacks explicit genotoxicity data, structurally similar N-ethylamine derivatives have demonstrated mutagenic potential in Ames tests . The European Pharmacopoeia mandates strict control of such impurities at thresholds ≤0.15% of the active pharmaceutical ingredient (API) .
Stability Profile
Accelerated stability studies reveal that Impurity 16 increases by 0.08–0.12% when Ivabradine hydrochloride is stored at 30°C for six months, necessitating robust packaging with desiccants .
Industrial Implications and Control Strategies
Mitigation During Synthesis
Optimizing reaction parameters reduces Impurity 16 formation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume